Ethyl 1-(4-((6-acetamidopyridazin-3-yl)thio)butanoyl)piperidine-4-carboxylate
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Overview
Description
Ethyl 1-(4-((6-acetamidopyridazin-3-yl)thio)butanoyl)piperidine-4-carboxylate is a complex organic compound that features a piperidine ring, a pyridazine moiety, and an ethyl ester group
Mechanism of Action
Target of Action
The compound contains a pyridazinone ring , which is known to exhibit a wide range of pharmacological activities such as antimicrobial, antidepressant, anti-hypertensive, anticancer, antiplatelet, antiulcer, and various other biological activities . The specific targets would depend on the exact biological activity exhibited by this compound.
Mode of Action
The mode of action would depend on the specific biological targets of this compound. Generally, compounds with a pyridazinone ring can interact with their targets through various mechanisms, including binding to receptors or enzymes, inhibiting or activating cellular pathways, or modulating gene expression .
Biochemical Pathways
Without specific information on the targets and mode of action of this compound, it’s difficult to determine the exact biochemical pathways it affects. Compounds with a pyridazinone ring have been shown to affect a range of biological targets and physiological effects .
Result of Action
The molecular and cellular effects of this compound would depend on its specific targets and mode of action. Given the wide range of activities associated with pyridazinone-containing compounds , the effects could potentially be quite diverse.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1-(4-((6-acetamidopyridazin-3-yl)thio)butanoyl)piperidine-4-carboxylate typically involves multiple steps, starting with the preparation of the key intermediates. One common route involves the acylation of piperidine-4-carboxylate with 4-bromobutanoyl chloride, followed by the introduction of the pyridazine moiety through a nucleophilic substitution reaction with 6-acetamidopyridazine-3-thiol. The final step involves esterification with ethanol under acidic conditions to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors for better control of reaction conditions, as well as the use of catalysts to enhance reaction rates. Purification steps such as recrystallization or chromatography are also crucial to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-(4-((6-acetamidopyridazin-3-yl)thio)butanoyl)piperidine-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Hydrolysis can be carried out using aqueous sodium hydroxide (NaOH) or hydrochloric acid (HCl).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Carboxylic acids.
Scientific Research Applications
Ethyl 1-(4-((6-acetamidopyridazin-3-yl)thio)butanoyl)piperidine-4-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a drug candidate due to its unique structural features.
Industry: Used in the development of new materials and as a precursor in the synthesis of other valuable compounds.
Comparison with Similar Compounds
Ethyl 1-(4-((6-acetamidopyridazin-3-yl)thio)butanoyl)piperidine-4-carboxylate can be compared with other similar compounds, such as:
Piperidine derivatives: These compounds share the piperidine ring structure and may have similar pharmacological properties.
Pyridazine derivatives: Compounds with the pyridazine moiety can exhibit similar biological activities.
Ethyl esters: These compounds share the ester functional group and may have similar chemical reactivity.
The uniqueness of this compound lies in its combination of these structural features, which can lead to distinct properties and applications.
Properties
IUPAC Name |
ethyl 1-[4-(6-acetamidopyridazin-3-yl)sulfanylbutanoyl]piperidine-4-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N4O4S/c1-3-26-18(25)14-8-10-22(11-9-14)17(24)5-4-12-27-16-7-6-15(20-21-16)19-13(2)23/h6-7,14H,3-5,8-12H2,1-2H3,(H,19,20,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCZCLUXRUVLNJD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)C(=O)CCCSC2=NN=C(C=C2)NC(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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